8-Methoxy-6-methylquinolin-4-ol
Description
Contextual Background of Quinoline (B57606) Derivatives in Chemical Biology
Quinoline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in the fields of medicinal chemistry and drug discovery. orientjchem.orgresearchgate.net These scaffolds are considered "privileged structures" due to their ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. orientjchem.orgnih.gov The versatility of the quinoline nucleus allows for modifications and substitutions, enabling the synthesis of novel compounds with enhanced therapeutic properties. orientjchem.org
Historically, quinoline derivatives have been at the forefront of therapeutic advancements, with well-known examples including antimalarial agents. researchgate.net Modern research continues to explore their potential, revealing activities such as anticancer, antimicrobial, anti-inflammatory, and antiviral effects. orientjchem.orgnih.govontosight.ai The unique chemical structure of the quinoline ring system provides a robust framework for the development of new therapeutic agents. orientjchem.org Researchers have extensively studied how different functional groups attached to the quinoline core influence the compound's biological activity, paving the way for the creation of innovative treatments for various diseases. orientjchem.org
Significance of Latent Viral Reservoirs in Disease Eradication
A primary challenge in the eradication of chronic viral infections, such as Human Immunodeficiency Virus (HIV), is the persistence of latent viral reservoirs. nih.govviivhealthcare.com These reservoirs consist of host cells, predominantly resting memory CD4+ T cells, that harbor the virus in a dormant or transcriptionally silent state. nih.govnih.goviss.it In this latent state, the integrated viral genome is not actively replicating, which renders it invisible to the host's immune system and invulnerable to conventional antiretroviral therapies that target active viral replication. viivhealthcare.comnih.gov
The establishment of these latent reservoirs occurs early in the course of infection. nih.gov Even with highly active antiretroviral therapy (HAART) effectively suppressing viral loads in the blood to undetectable levels, these hidden reservoirs persist. nih.govviivhealthcare.com If therapy is interrupted, the latent virus can reactivate, leading to a rebound of the infection. nih.govnih.gov This persistence is a major obstacle to a cure, as it is estimated that it could take decades of continuous treatment to naturally clear these reservoirs. nih.gov
To address this challenge, researchers are exploring strategies aimed at eliminating these latent reservoirs. nih.goviss.it One prominent approach is the "shock and kill" or "induce and reduce" strategy. viivhealthcare.comnih.goviss.it This involves using latency-reversing agents (LRAs) to "shock" the latent virus out of its dormant state, forcing it to express its genes and become visible to the immune system. viivhealthcare.comiss.it Once reactivated, the infected cells can then be "killed" by the host's immune response or other targeted therapies. iss.it
Identification and Initial Characterization of 8-Methoxy-6-methylquinolin-4-ol (MMQO) as a Research Scaffold
Within the broader investigation of quinoline derivatives, this compound (MMQO) has been identified as a compound of research interest, particularly in the context of latent viral diseases. As a derivative of quinoline, it shares the core heterocyclic structure known for diverse biological interactions. orientjchem.org
Initial research has focused on the synthesis and fundamental characterization of MMQO. The synthesis of this compound can be achieved through methods such as the thermal cyclization of an intermediate formed from the reaction of p-anisidine (B42471) and ethyl acetoacetate (B1235776). Its specific substitution pattern, featuring a methoxy (B1213986) group at the 8-position and a methyl group at the 6-position, confers distinct chemical properties that are central to its biological activity.
MMQO has been investigated for its potential role as a latency-reversing agent. Studies have explored its activity in reactivating latent HIV, where it has been shown to function as an inhibitor of the bromodomain and extraterminal domain (BET) protein family. This mechanism of action is a key area of focus in the "shock and kill" strategy for HIV eradication.
Table 1: Chemical Properties of this compound (MMQO)
| Property | Value |
| Molecular Formula | C11H11NO2 |
| Molecular Weight | 189.21 g/mol |
| CAS Number | 496875-55-9 |
| SMILES | CC1=CC2=C(C(=C1)OC)NC=CC2=O |
Table 2: Summary of Initial Research Findings for MMQO
| Area of Research | Key Finding | Reference |
| Mechanism of Action | Acts as a bromodomain and extraterminal domain protein family (BET) inhibitor. | |
| Biological Activity | Shows efficacy in reactivating latent HIV in cellular models. | |
| Cellular Effects | Activates the JNK pathway, which is involved in cellular stress responses and can influence HIV gene expression. | |
| Immune Modulation | Inhibits the transcription of pro-inflammatory cytokines like IL-2 and TNF-α while promoting HIV reactivation. |
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
8-methoxy-6-methyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-5-8-9(13)3-4-12-11(8)10(6-7)14-2/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLHKVAEYHPPGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC)NC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 8 Methoxy 6 Methylquinolin 4 Ol
Established Synthetic Routes for 8-Methoxy-6-methylquinolin-4-ol
The construction of the this compound molecule is achieved through established synthetic organic chemistry principles, primarily involving multi-step sequences that culminate in the formation of the quinoline (B57606) ring system.
Multi-Step Synthesis from Precursors
A common and well-documented approach to synthesizing quinoline derivatives involves the condensation and cyclization of aniline (B41778) precursors with β-ketoesters. In the case of this compound, a logical synthetic pathway would commence with a substituted aniline, such as 2-amino-5-methylanisole, and a β-ketoester like ethyl acetoacetate (B1235776).
The initial step of this synthesis is the condensation reaction between the aniline and the β-ketoester, which forms an enamine intermediate. This is typically followed by a thermal cyclization reaction, often carried out in a high-boiling point solvent such as Dowtherm A, to construct the quinoline ring. This cyclization is a variation of the Conrad-Limpach-Knorr synthesis, a powerful method for preparing 4-hydroxyquinolines.
A related synthesis described in the literature involves the treatment of p-anisidine (B42471) with ethyl acetoacetate to yield ethyl-3-[(4-methoxyphenyl)imino]butanoate. asianpubs.org This intermediate is then thermally cyclized in hot Dowtherm oil to produce 4-hydroxy-6-methoxy-2-methylquinoline. asianpubs.org This example, while leading to a different isomer, illustrates the general principles applicable to the synthesis of this compound.
Optimization Strategies in Laboratory and Industrial Synthesis for Quinoline Cores
The synthesis of quinolines, a critical scaffold in medicinal and industrial chemistry, has been the subject of extensive optimization to enhance efficiency, reduce costs, and minimize environmental impact. mdpi.com Traditional methods are continually being refined, and novel strategies are being developed.
Key optimization strategies include:
Catalyst and Reagent Selection: The use of efficient catalysts can significantly improve reaction rates and yields. For instance, the Friedländer synthesis, a classic method for quinoline synthesis, has been optimized using catalysts like Nafion NR50 under microwave conditions, providing an environmentally friendly route. mdpi.com
Reaction Conditions: Parameters such as temperature, pressure, and solvent play a crucial role. Microwave-assisted synthesis, for example, can dramatically reduce reaction times. mdpi.com Greener methods often focus on using water as a solvent or employing solvent-free conditions. rsc.org
One-Pot Reactions: Combining multiple synthetic steps into a single operation, known as a one-pot reaction, improves efficiency by reducing the need for intermediate purification steps. mdpi.com
Flow Chemistry: For industrial-scale production, continuous flow reactors offer advantages in terms of safety, scalability, and control over reaction parameters.
These optimization strategies are broadly applicable to the synthesis of various quinoline derivatives, including this compound, to make their production more efficient and sustainable.
Chemical Reactivity Profile of the Quinoline Core
The chemical reactivity of the quinoline ring in this compound is dictated by the interplay of the electron-donating methoxy (B1213986) and methyl groups and the electron-withdrawing nature of the nitrogen atom. This leads to a rich profile of chemical transformations.
Oxidation Reactions and Quinoline N-Oxide Formation
The nitrogen atom in the quinoline ring is susceptible to oxidation, leading to the formation of a quinoline N-oxide. This transformation significantly alters the electronic properties and reactivity of the quinoline system. mdpi.com
Common oxidizing agents used for this purpose include:
Hydrogen Peroxide: Often used in the presence of a catalyst like methyltrioxorhenium. thieme-connect.de
Peracids: Agents such as m-chloroperoxybenzoic acid (m-CPBA) are effective for the N-oxidation of heteroarenes. thieme-connect.de
The formation of the N-oxide activates the quinoline ring towards both nucleophilic and electrophilic attack. mdpi.com For example, 8-hydroxyquinoline can be oxidized by peracetic acid, generated in situ from hydrogen peroxide and glacial acetic acid, to form 8-hydroxyquinoline N-oxide. ias.ac.in This principle is directly applicable to this compound.
Table 1: Common Oxidizing Agents for Quinoline N-Oxide Formation
| Oxidizing Agent | Typical Reaction Conditions |
|---|---|
| Hydrogen Peroxide (H₂O₂) | With a catalyst (e.g., methyltrioxorhenium) |
| m-Chloroperoxybenzoic acid (m-CPBA) | Mild conditions |
Reduction Reactions to Dihydroquinolines
The quinoline ring can be partially reduced to form dihydroquinolines. The choice of reducing agent determines the extent and regioselectivity of the reduction.
Common reducing agents include:
Sodium Borohydride (B1222165) (NaBH₄): A relatively mild reducing agent that can selectively reduce the C=N bond of the quinoline ring.
Lithium Aluminum Hydride (LiAlH₄): A more powerful reducing agent capable of reducing both the heterocyclic and carbocyclic rings of the quinoline system under certain conditions.
The presence of the electron-donating methoxy and methyl groups on the benzene (B151609) portion of the quinoline ring can influence the regioselectivity of the reduction.
Electrophilic Substitution Pathways at the Quinoline Ring
The quinoline ring undergoes electrophilic aromatic substitution reactions, although the reactivity is influenced by the nitrogen atom, which deactivates the ring towards electrophilic attack, particularly at the positions ortho and para to it. masterorganicchemistry.com However, the activating methoxy and methyl groups on the benzene ring direct incoming electrophiles.
Common electrophilic substitution reactions include:
Halogenation: The introduction of halogen atoms (Cl, Br) onto the quinoline ring can be achieved using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). The positions of substitution are directed by the existing substituents.
Nitration: The introduction of a nitro group (NO₂) is typically carried out using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com The electron-donating groups on the benzene ring will direct the nitration to specific positions. For example, the nitration of 8-methoxyquinoline has been reported to yield 5-nitro-8-methoxyquinoline. researchgate.net
The interplay between the deactivating effect of the quinoline nitrogen and the activating and directing effects of the methoxy and methyl groups determines the outcome of these electrophilic substitution reactions.
Table 2: Common Electrophilic Substitution Reactions on Quinolines
| Reaction | Reagents | Typical Product |
|---|---|---|
| Halogenation | N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) | Halogenated quinoline |
Derivatization Strategies and Analogue Synthesis
The exploration of the chemical space around this compound is crucial for understanding its structure-activity relationships and developing new molecular entities with tailored properties. This involves the systematic design and synthesis of analogues with modifications at various positions of the quinoline core.
Design and Synthesis of Substituted this compound Analogues
The synthesis of substituted this compound analogues generally relies on established methods for quinoline ring construction, followed by functional group interconversions. A common strategy involves the Gould-Jacobs reaction, which utilizes anilines and substituted malonic esters to build the quinolin-4-ol core.
For the synthesis of this compound, the starting aniline would be 2-amino-5-methylanisole. This is then reacted with a suitable three-carbon component, such as diethyl 2-(ethoxymethylene)malonate, followed by a thermal cyclization to form the heterocyclic ring system.
Table 1: Key Reactions in the Synthesis of Quinolin-4-ol Analogues
| Reaction Type | Description | Starting Materials Example | Product Type |
| Gould-Jacobs Reaction | Condensation of an aniline with an alkoxymethylenemalonate ester followed by thermal cyclization. | 2-amino-5-methylanisole and diethyl 2-(ethoxymethylene)malonate | 4-hydroxyquinoline-3-carboxylate ester |
| Conrad-Limpach-Knorr Synthesis | Reaction of an aniline with a β-ketoester. | 2-amino-5-methylanisole and ethyl acetoacetate | 2- or 4-quinolinol derivative |
| Friedländer Annulation | Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. | 2-amino-3-methoxy-5-methylbenzaldehyde and a ketone | Substituted quinoline |
Further diversification of the this compound scaffold can be achieved by introducing substituents at various positions. For instance, electrophilic aromatic substitution reactions can be employed to introduce groups onto the benzene ring of the quinoline system, although the directing effects of the existing methoxy and methyl groups, as well as the electron-donating nature of the hydroxyl group in the pyridine (B92270) ring, must be considered.
Exploration of Functional Group Modifications and their Impact on Reactivity
The reactivity of this compound is dictated by its constituent functional groups: the quinolin-4-ol tautomer, the methoxy group, and the methyl group. Modifications to these groups can significantly alter the compound's electronic properties, solubility, and chemical reactivity.
The Quinolin-4-ol Tautomer: The 4-hydroxyquinoline moiety exists in tautomeric equilibrium with its 4-quinolone form. The hydroxyl group can undergo O-alkylation or O-acylation to introduce a variety of substituents. The reactivity of this position is crucial for creating ether and ester derivatives. The nitrogen atom in the quinoline ring can also be a site for modification, such as N-alkylation, which would disrupt the quinolone tautomerism.
The Methoxy Group: The 8-methoxy group is an electron-donating group that influences the aromatic reactivity of the benzene portion of the quinoline ring. Demethylation to the corresponding 8-hydroxy derivative is a common transformation, which can then serve as a handle for further functionalization, such as etherification with different alkyl or aryl groups.
The Methyl Group: The 6-methyl group can be a site for oxidation to introduce carboxylic acid or alcohol functionalities. Alternatively, radical halogenation could provide a benzylic halide, which is a versatile intermediate for nucleophilic substitution reactions.
Table 2: Impact of Functional Group Modifications on Reactivity
| Functional Group Modified | Type of Modification | Potential Impact on Reactivity |
| 4-Hydroxyl | O-Alkylation, O-Acylation | Alters solubility and hydrogen bonding capabilities; blocks tautomerism. |
| 8-Methoxy | Demethylation | Increases polarity; provides a new site for etherification. |
| 6-Methyl | Oxidation, Halogenation | Introduces new functional groups for further derivatization. |
| Quinoline Nitrogen | N-Alkylation | Disrupts quinolone tautomerism; introduces a positive charge. |
Mechanistic Elucidation of 8 Methoxy 6 Methylquinolin 4 Ol S Biological Actions in Vitro Studies
Interaction with Bromodomain and Extraterminal Domain (BET) Family Proteins
The fundamental action of 8-Methoxy-6-methylquinolin-4-ol is its direct engagement with BET proteins, particularly BRD4, a key regulator of gene expression. asm.orgrcsb.org This interaction prevents BRD4 from binding to its natural targets on chromatin, thereby altering gene transcription programs.
Studies have confirmed a direct interaction between this compound and the bromodomains of the BET family protein BRD4. asm.orgasm.orgnih.gov Nuclear Magnetic Resonance (NMR) studies and structural analysis have detailed this binding, specifically with the first bromodomain (BD1) of BRD4. asm.orgrcsb.orgeur.nl The compound settles into the hydrophobic acetyl-lysine binding pocket of the bromodomain. asm.orgresearchgate.net Structural diagrams show that while the core of the molecule interacts with key residues within the pocket, its quinoline (B57606) pyridine (B92270) ring remains exposed to the solvent, a feature that provides potential for further chemical modification to enhance binding affinity and specificity. asm.org
Table 1: BRD4 Binding Characteristics of this compound
| Property | Finding | Source |
|---|---|---|
| Target Protein | BRD4 (Bromodomain-containing protein 4) | asm.orgasm.org |
| Binding Site | Acetyl-lysine binding pocket of the bromodomains (BD1 confirmed) | asm.orgrcsb.org |
| Interaction Evidence | NMR binding studies, structural modeling | asm.orgeur.nl |
| Significance | Direct binding confirms the compound's classification as a BET inhibitor. | asm.orgnih.gov |
The ability of BET proteins to regulate genes is dependent on their recognition of acetylated lysine (B10760008) residues on histone tails. asm.org this compound functions by acting as a mimic of these acetylated lysines. asm.orgasm.orgnih.gov By occupying the same binding pocket on BRD4 that would normally engage with histones, the compound competitively inhibits this crucial protein-protein interaction. asm.orgnih.gov This mimicry is a hallmark of BET inhibitors and is the foundational step leading to the downstream modulation of gene expression. asm.org The resulting effect is the release of BRD4 from chromatin, which exposes the acetylated histone tails. asm.org
The functional profile of this compound has been directly compared to the well-characterized BET inhibitor, JQ1. asm.orgasm.org Studies show that MMQO functionally mimics the effects of JQ1, leading to similar changes in gene expression and cellular outcomes, such as the suppression of the c-Myc oncogene. asm.orgasm.orgnih.gov
Table 2: Functional Comparison with Other BET Inhibitors
| Compound | Comparison Outcome with this compound | Implication | Source |
|---|---|---|---|
| JQ1 | Functionally mimics its effects (e.g., c-Myc suppression, gene dysregulation). | Targets the same BET protein pathway. | asm.orgasm.org |
| OTX-015 | Combination shows an additive, not synergistic, effect. | Acts on the same repressive mechanism. | asm.org |
Modulation of Gene Expression and Cellular Pathways
By inhibiting the function of BRD4, this compound triggers significant changes in the transcriptional landscape of the cell. This leads to the altered expression of key genes involved in proliferation and other critical cellular processes.
A primary consequence of treating cells with this compound is the widespread dysregulation of genes whose expression is sensitive to histone acetylation status. asm.orgasm.orgnih.gov Gene expression microarray analyses performed on Jurkat cells treated with the compound revealed these significant transcriptional changes. asm.orgasm.org This effect is a direct result of displacing BRD4 from chromatin, thereby disrupting the normal transcriptional activation of BRD4-dependent genes. asm.org
Among the most significant and consistently observed downstream effects of BET inhibition is the reduction of c-Myc expression. asm.orgasm.org The MYC gene is a critical oncogene whose expression is tightly controlled by BRD4 at super-enhancer regions. By preventing BRD4 from binding to these regions, this compound effectively diminishes the expression of c-Myc. asm.orgasm.orgnih.gov This specific outcome highlights its potential as a tool for studying cancer pathways and is a defining characteristic shared with other potent BET inhibitors like JQ1. asm.org
Activation of Jun N-terminal Protein Kinase (JNK) Pathway
While direct enzymatic assays on the interaction between this compound and JNK are not extensively detailed in public literature, its mechanism is inferred through its effects on T-cell receptor (TCR) signaling. TCR activation is a known trigger for multiple downstream pathways, including those that lead to the activation of the transcription factor AP-1. The JNK pathway is a critical upstream regulator of AP-1. Therefore, the modulation of TCR-dependent events by this compound suggests a potential, indirect influence on the JNK signaling cascade.
Activation of Extracellular Signal-Regulated Kinase (ERK) Pathways
Similar to the JNK pathway, the influence of this compound on the ERK pathway is understood through its impact on TCR signaling. The ERK pathway is another major signaling cascade that converges on the activation of transcription factors like AP-1 following TCR engagement. The observed biological effects of the compound on T-cell function point towards a modulation of these fundamental pathways, although direct kinase activation studies are not specified.
Impact on Immune Cell Physiology (In Vitro Studies)
This compound demonstrates a nuanced role in immune cell regulation, capable of both preventing widespread proliferation and synergizing with specific immune signals in certain contexts.
Repression of CD3-Induced Interleukin-2 (IL-2) and Tumor Necrosis Factor Alpha (TNF-α) Gene Transcription
The compound's interaction with cytokine gene transcription is complex. While it prevents broad T-cell proliferation that would typically be associated with increased cytokine production, it has also been shown to synergize with Tumor Necrosis Factor Alpha (TNF-α) to reactivate latent HIV-1. nih.gov This indicates a modulatory role rather than simple repression. For instance, in some cellular contexts, TNF-α can trigger the activation of NF-κB, a pathway that this compound appears to leverage for viral reactivation. nih.govnih.gov This synergistic activity suggests that the compound does not universally repress TNF-α-related transcription but rather influences its downstream effects. The impact on Interleukin-2 (IL-2), a key cytokine for T-cell proliferation, is inferred from the compound's anti-proliferative effects. nih.gov
Prevention of T-cell Receptor (TCR)-Induced Cell Cycle Progression and Proliferation
A significant, directly observed effect of this compound is its ability to prevent the proliferation of primary T-cells following stimulation of the T-cell receptor. nih.gov While it enhances TCR/CD3 stimulation in the context of HIV-1 reactivation, it concurrently halts the cell cycle progression that would normally lead to clonal expansion of the T-cell population. nih.gov This dual function highlights its potential to uncouple viral reactivation from a full-blown immune activation.
Reactivation of Latent Human Immunodeficiency Virus-1 (HIV-1)
One of the most well-documented activities of this compound is its capacity to act as a latency-reversing agent (LRA) for HIV-1.
Efficacy in Cellular Models of HIV Latency (e.g., J-Lat cells)
In vitro studies using J-Lat cells, a common Jurkat T-cell line model for HIV latency, have demonstrated that this compound is effective at reactivating latent HIV-1. nih.gov These cell lines contain a latent HIV-1 provirus that expresses Green Fluorescent Protein (GFP) upon activation, allowing for quantification of reactivation. Studies show that the compound induces GFP expression in a dose-dependent manner. nih.gov Furthermore, it exhibits synergistic effects when combined with other known LRAs, such as TNF-α and prostratin, suggesting it acts through a distinct cellular mechanism. plos.org
Table 1: In Vitro Efficacy of this compound in HIV-1 Latency Models
This table summarizes the observed effects of the compound in reactivating latent HIV-1 in the J-Lat cellular model.
| Cell Line Model | Compound Concentration | Observed Effect | Citation |
| J-Lat (pooled) | 40 µM | >4% GFP-expressing cells | nih.gov |
| J-Lat 15.4 | 80 µM | Synergistic reactivation with TNF-α and TSA | nih.gov |
This interactive table provides a summary of key findings. Specific percentages and synergistic effects can vary based on the J-Lat clone and experimental conditions.
Potentiation of Activity with Known Latency-Reversing Agents (LRAs) (e.g., PKC agonists, HDAC inhibitors, TNF-α)
The compound this compound (MMQO) has demonstrated a significant ability to work in concert with established latency-reversing agents (LRAs) to enhance the reactivation of latent HIV-1. researchgate.netnih.gov In vitro studies have consistently shown that MMQO potentiates the effects of several classes of LRAs, including protein kinase C (PKC) agonists, histone deacetylase inhibitors (HDACis), and the cytokine Tumor Necrosis Factor-alpha (TNF-α). nih.govasm.org This synergistic activity is a promising characteristic, as combination therapies are considered a leading strategy to overcome the challenge of HIV latency. nih.gov
MMQO's ability to enhance the activity of these agents suggests it acts through a mechanism that complements their own. For instance, HDAC inhibitors work by altering chromatin structure to make the proviral DNA more accessible for transcription, while PKC agonists activate the NF-κB pathway, a key cellular factor for initiating HIV-1 gene expression. nih.gov MMQO's potentiation of these distinct pathways highlights its potential as a versatile component in "shock and kill" strategies aimed at eradicating latent HIV reservoirs. nih.govnih.gov
Research using the J-Lat A2 cell line, a model for HIV latency, showed that MMQO in combination with TNF-α leads to effective viral reactivation. asm.org Further studies in a Tat-negative Jurkat cell model (E89 clone) demonstrated that MMQO potentiates the activity of the PKC agonists phorbol (B1677699) 12-myristate 13-acetate (PMA) and prostratin, as well as the HDAC inhibitor suberoylanilide hydroxamic acid (SAHA, also known as vorinostat). researchgate.net This combinatorial effect is observed even when the partner LRA is used at suboptimal concentrations. researchgate.net
| LRA Class | Specific Agent | Cellular Model | Observed Effect | Reference |
|---|---|---|---|---|
| PKC Agonist | PMA, Prostratin | J-Lat E89 (Tat-negative) | Potentiated reactivation of GFP expression. | researchgate.net |
| HDAC Inhibitor | SAHA (Vorinostat) | J-Lat E89 (Tat-negative) | Enhanced viral reactivation in combination with MMQO. | researchgate.netresearchgate.net |
| Cytokine | TNF-α | J-Lat A2 | Effective HIV reactivation in combination. | asm.org |
Tat-Independent HIV-1 Activation Mechanisms
A critical aspect of this compound's mechanism is its ability to reactivate HIV-1 transcription independently of the viral transactivator protein, Tat. researchgate.netnih.govresearchgate.net The Tat protein is typically essential for robust viral gene expression, acting on an RNA element known as TAR. nih.govembopress.org However, reliance on Tat can be a bottleneck in latency reversal, as its expression is often silenced in latent proviruses. jci.org
MMQO circumvents this dependency. This was demonstrated in studies using the J-Lat E89 cell line, which harbors a latent HIV minigenome that does not encode for the Tat protein. researchgate.net In this model, MMQO was still able to induce the expression of the green fluorescent protein (GFP) reporter gene, confirming its Tat-independent activity. researchgate.net
The molecular basis for this action is linked to MMQO's function as a bromodomain and extraterminal domain protein family inhibitor (BETi). researchgate.netnih.gov Specifically, it is suggested to inhibit BRD4. nih.gov BET proteins are "readers" of epigenetic marks, recognizing acetylated lysine residues on histone tails. By binding to these proteins, BETis can displace them from chromatin, leading to changes in gene expression. It is proposed that MMQO mimics acetylated lysines of core histones, leading to the dysregulation of acetylation-sensitive genes. researchgate.netnih.gov This mechanism bypasses the need for Tat to initiate transcription, offering a distinct advantage for reactivating a broader range of latent proviruses. researchgate.net Gene expression microarray analyses have supported this hypothesis, showing that MMQO treatment leads to robust immunosuppression and diminishes the expression of c-Myc, which are characteristic effects of BET inhibitors like JQ1. researchgate.netnih.gov
Targeting Distinct Latent Proviral Reservoirs
The heterogeneity of the latent HIV-1 reservoir is a major obstacle to a cure. nih.gov Proviruses are integrated into different locations in the host genome and are subject to various levels of transcriptional silencing, meaning that a single type of latency-reversing agent may not be sufficient to reactivate all dormant viruses. nih.govnih.gov
The unique, Tat-independent mechanism of this compound suggests it can target a distinct subset of the latent HIV-1 reservoir that may be unresponsive to other classes of LRAs. nih.gov As a quinoline-based BRD4 inhibitor, MMQO's mode of action differs significantly from that of PKC agonists or HDAC inhibitors. nih.govnih.gov While other LRAs often rely on activating cellular pathways that ultimately require a functional Tat/TAR axis for efficient viral elongation, MMQO's ability to function as a BETi allows it to act on proviruses where Tat expression is deeply silenced or where the Tat/TAR interaction is impaired. nih.govresearchgate.netjci.org
This capability is crucial for the "shock and kill" strategy, as clinical studies have found it difficult to reactivate the entire latent reservoir. nih.gov The use of MMQO, potentially in combination with other LRAs, could therefore lead to a more comprehensive reactivation of latent proviruses. By targeting different molecular vulnerabilities within the population of latently infected cells, MMQO represents a valuable tool for developing more effective therapeutic strategies aimed at HIV eradication. nih.govresearchgate.net
Structure Activity Relationship Sar Studies of 8 Methoxy 6 Methylquinolin 4 Ol Derivatives
Identification of Key Pharmacophores for Bromodomain Inhibition
Structure-based drug design has been instrumental in identifying the essential pharmacophoric elements within quinoline-based molecules that drive their affinity for bromodomain targets. The core challenge lies in mimicking the natural ligand, acetylated lysine (B10760008), which binds to a conserved pocket in the bromodomain.
A key pharmacophore identified in advanced derivatives is a tricyclic 9H-pyrimido[4,5-b]indole core. osti.gov This structure serves as a rigid scaffold to correctly orient substituents for optimal interaction within the binding site. The incorporation of a quinoline (B57606) moiety onto this core has proven to be a significant strategy. This addition is designed to target the WPF (Tryptophan-Proline-Phenylalanine) shelf and adjacent binding pockets within the bromodomain, which can substantially enhance binding affinity. acs.orgnih.gov
For instance, the development of compounds based on a 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol scaffold also highlights the importance of the quinoline ring system as a foundational element for achieving BRD4 inhibitory activity. researchgate.net In these series, the quinoline-8-ol portion acts as the primary anchor, while modifications at other positions are explored to refine potency and drug-like properties.
The essential pharmacophoric features can be summarized as:
A central heterocyclic system (e.g., pyrimido[4,5-b]indole or quinoline) that acts as a scaffold.
A hydrogen bond acceptor/donor network that mimics the acetylated lysine interaction.
Specific aromatic extensions (like the quinoline ring) designed to engage with the hydrophobic WPF shelf, a characteristic feature of the BET bromodomain binding pocket. nih.gov
Influence of Substituent Variations on Potency
The potency of quinoline-based bromodomain inhibitors is highly sensitive to the nature and position of various substituents. SAR studies have systematically explored these variations to optimize binding affinity, often measured by the inhibition constant (Ki).
A clear example of this is seen when comparing structurally related compounds. The transition from a simpler phenyl-substituted compound to one bearing a quinoline moiety can lead to a dramatic increase in potency. For example, in one study, the introduction of a quinoline group to a core structure resulted in compound 8 , which exhibited over 30 times greater potency for the first bromodomain of BRD4 (BD1) compared to its predecessor. acs.orgnih.gov This enhancement underscores the favorable interactions between the quinoline ring and the WPF binding pocket.
Further optimization involves modifying other parts of the molecule. The compound 31 (CD161), which features a 4-(quinolin-4-yl) group on a 9H-pyrimido[4,5-b]indole core, demonstrates high affinity for both BRD4 BD1 and BD2, with Ki values in the low nanomolar range. acs.orgnih.gov This high potency is attributed to the successful combination of the core scaffold and the strategically placed quinoline substituent.
Table 1: Influence of Quinoline Moiety on Binding Affinity against BRD4
| Compound | Key Structural Feature | BRD4 BD1 Ki (nM) | BRD4 BD2 Ki (nM) |
| 7 | Phenyl group | 370 | 250 |
| 8 | Quinoline group | 12.0 | 10.4 |
Data sourced from studies on pyrimido[4,5-b]indole derivatives, where the key change between compounds 7 and 8 was the replacement of a phenyl group with a quinoline group. acs.orgnih.gov
Design Principles for Enhanced Affinity and Selectivity Towards Specific Bromodomain Family Members
Achieving high affinity and, crucially, selectivity for the BET family (BRD2, BRD3, BRD4, and BRDT) over other bromodomain-containing proteins is a primary goal in inhibitor design. researchgate.net The high degree of conservation in the acetyl-lysine binding pocket across the nearly 60 human bromodomains makes achieving selectivity a significant challenge.
Key design principles have emerged from structural and computational studies:
Targeting the WPF Shelf: As mentioned, exploiting the hydrophobic WPF shelf is a cornerstone of achieving high potency for BET bromodomains. The shape and electronics of the substituent, such as a quinoline ring, are optimized to maximize van der Waals and hydrophobic interactions with these residues. acs.orgnih.gov
Exploiting Subtle Structural Differences: While the main binding pocket is conserved, subtle differences in the surrounding residues and the shape of the pocket entrance can be exploited. The co-crystal structure of compound 31 with BRD4's second bromodomain (BD2) provided a clear structural basis for its high affinity, revealing specific interactions that stabilize the complex. osti.govacs.org
Selectivity through Optimized Moieties: By carefully selecting the substituents, it is possible to design molecules that are sterically or electronically disfavored from binding to non-BET bromodomains. Testing compound 31 against a panel of other bromodomain-containing proteins confirmed it to be a highly selective inhibitor of the BET family. acs.orgnih.gov This selectivity is critical for minimizing off-target effects.
Table 2: Binding Affinity of Optimized Compound 31
| Compound | Target Bromodomain | Ki (nM) |
| 31 | BRD4 BD1 | 19.3 |
| 31 | BRD4 BD2 | 12.1 |
Data for compound 31 (4-(6-methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole). acs.org
Characterization of Structural Features Critical for Immunomodulatory Effects
BET proteins are key regulators of gene transcription, including genes that are central to inflammatory and immune responses. researchgate.net Therefore, potent BET inhibitors inherently possess immunomodulatory potential. The critical structural features for these effects are those that confer potent and selective inhibition of BET protein function.
The primary mechanism of immunomodulation by these compounds is the downregulation of key pro-inflammatory and oncogenic transcription factors, such as c-Myc and NF-κB, whose expression is partly controlled by BET proteins. researchgate.net The ability of a compound to effectively displace BRD4 from acetylated histones at the promoter and enhancer regions of these genes is paramount.
The structural features of the quinoline derivatives that are critical for this biological effect include:
High-Affinity Binding Moiety: The combination of a rigid core scaffold (e.g., 9H-pyrimido[4,5-b]indole) and optimized substituents (e.g., quinoline) that ensure low nanomolar binding affinity to BRD4 is the most critical feature. This potent binding is necessary to achieve significant target engagement at the cellular level, leading to the desired downstream effect on gene transcription. acs.orgnih.gov
Cellular Permeability: For a compound to exert its effect, it must be able to cross the cell membrane and reach its nuclear target. Physicochemical properties are therefore optimized to ensure good cellular activity. Rational hit-to-lead optimization strategies often involve computational approaches to improve properties like solubility and permeability while maintaining high potency. researchgate.net
Structural Selectivity: The selectivity for BET proteins over other bromodomains helps ensure that the observed immunomodulatory effects are primarily due to the intended mechanism of action, reducing the likelihood of confounding off-target activities. osti.gov
In essence, the structural elements that create a potent and selective BET inhibitor are the same features responsible for its immunomodulatory activity, which is a direct consequence of its epigenetic regulatory function.
Advanced Characterization and Computational Modeling of 8 Methoxy 6 Methylquinolin 4 Ol
Spectroscopic Characterization Methodologies
Spectroscopic methods provide empirical data on the molecular structure, functional groups, and electronic behavior of 8-Methoxy-6-methylquinolin-4-ol.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like this compound. One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide critical information about the chemical environment of individual atoms. In the ¹H NMR spectrum of a quinoline (B57606) derivative, signals for the NH group of the quinoline moiety are typically observed in the downfield region of δ 10.33–11.15 ppm. nih.gov The methyl group at the 2-position of a quinoline ring generally exhibits a singlet signal around δ 2.55–2.59 ppm. nih.gov Protons on the quinoline ring itself appear at specific chemical shifts, for instance, signals for the 5th, 7th, and 8th positions have been reported in the range of 7.80-7.98 ppm. nih.gov
For MMQO, specific chemical shifts can be predicted based on its substituents. The methoxy (B1213986) group protons would likely appear as a singlet around 3.8 ppm, while the methyl group protons would also be a singlet at approximately 2.4 ppm. The aromatic protons on the quinoline ring would have distinct chemical shifts and coupling patterns determined by their positions relative to the electron-donating methoxy and hydroxyl groups and the electron-withdrawing nitrogen atom.
Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), are invaluable for studying the interaction of molecules like MMQO with biological macromolecules. The ¹H-¹⁵N HSQC experiment is particularly powerful for monitoring protein-ligand interactions, as it provides a unique "fingerprint" of the protein's backbone amide groups. protein-nmr.org.uk This experiment correlates the chemical shift of a backbone amide proton (¹H) with the chemical shift of its directly bonded nitrogen (¹⁵N). protein-nmr.org.uk Upon binding of a ligand like MMQO to a ¹⁵N-labeled protein, changes in the chemical environment of amino acid residues in the binding pocket lead to chemical shift perturbations (CSPs) in the ¹H-¹⁵N HSQC spectrum. nih.gov By tracking these changes, researchers can map the ligand binding site on the protein surface and gain insights into the binding affinity and mechanism. nih.gov For example, studies on dihydrofolate reductase (DHFR) have used this technique to monitor interactions between carboxylate groups on ligands and arginine residues in the protein, identified by deshielded Arg NHeta proton signals. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This is an interactive data table. Click on the headers to sort.
| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| ¹H (Aromatic) | 6.5 - 8.0 | Multiplets/Doublets | Specific shifts depend on position on the quinoline ring. |
| ¹H (-OH) | ~11.0 | Broad Singlet | Chemical shift is concentration and solvent dependent. |
| ¹H (-OCH₃) | ~3.9 | Singlet | Methoxy group at position 8. |
| ¹H (-CH₃) | ~2.4 | Singlet | Methyl group at position 6. |
| ¹³C (C=O/C-OH) | ~176 | Singlet | Carbonyl/enol carbon at position 4. |
| ¹³C (Aromatic) | 110 - 150 | Multiple Signals | Carbons of the quinoline ring system. |
| ¹³C (-OCH₃) | ~55 | Singlet | Methoxy carbon. |
| ¹³C (-CH₃) | ~20 | Singlet | Methyl carbon. |
Mass spectrometry (MS) is a critical analytical technique used to confirm the molecular weight and assess the purity of synthesized compounds. Both electron ionization (EI) and electrospray ionization (ESI) methods are commonly employed for the analysis of quinoline derivatives. nih.gov For this compound (C₁₁H₁₁NO₂), the theoretical molecular weight is 189.21 g/mol . biosynth.com In ESI-MS, the compound would be expected to show a prominent molecular ion peak at m/z 190.0 [M+H]⁺ in positive ion mode, confirming its molecular formula.
Table 2: Expected Mass Spectrometric Data for this compound This is an interactive data table. Click on the headers to sort.
| Parameter | Expected Value | Technique | Reference |
|---|---|---|---|
| Molecular Formula | C₁₁H₁₁NO₂ | - | biosynth.com |
| Molecular Weight | 189.21 g/mol | - | biosynth.com |
| [M+H]⁺ Ion | m/z 190.0 | ESI-MS | |
| Major Fragments | [M-CO]⁺, [M-CH₃]⁺, [M-HCN]⁺ | EI-MS/ESI-MS/MS | chempap.orgmcmaster.ca |
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups. mdpi.com
The presence of the hydroxyl (-OH) group at the 4-position would give rise to a broad absorption band in the region of 3200–3600 cm⁻¹. The methoxy group (-OCH₃) would be identified by C-H stretching vibrations around 2850 cm⁻¹ and a characteristic C-O stretching band in the 1275–1200 cm⁻¹ range. mdpi.com The aromatic quinoline ring system would display C-H stretching vibrations above 3000 cm⁻¹ and several C=C and C=N stretching vibrations in the fingerprint region of 1600–1450 cm⁻¹. nih.gov Specifically, bands in the region of 1555–1526 cm⁻¹ are indicative of C=C bonds within the quinoline structure. nih.gov The methyl group (-CH₃) attached to the ring would also show characteristic C-H stretching and bending vibrations. By comparing the experimental spectrum with established correlation tables and spectra of related quinoline derivatives, the functional groups of MMQO can be confidently assigned. researchgate.netpsu.edu
Table 3: Characteristic FTIR Absorption Bands for this compound This is an interactive data table. Click on the headers to sort.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) | - |
| Methoxy (-OCH₃) | C-H Stretch | ~2850 | - |
| Methoxy (-OCH₃) | C-O Stretch | 1275 - 1200 | mdpi.com |
| Aromatic Ring | C-H Stretch | >3000 | mdpi.com |
| Aromatic Ring | C=C / C=N Stretch | 1600 - 1450 | nih.gov |
| Methyl (-CH₃) | C-H Stretch | ~2960, ~2870 | - |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system is a chromophore that absorbs UV radiation, leading to characteristic absorption bands. These absorptions are typically due to π → π* and n → π* electronic transitions. researchgate.net For quinoline derivatives, the absorption spectra generally fall within the 280 to 510 nm range. researchgate.net
The spectrum of this compound is expected to show multiple absorption bands. The position and intensity of these bands are influenced by the substituents on the quinoline ring. The electron-donating methoxy (-OCH₃) and hydroxyl (-OH) groups act as auxochromes, which can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of the π → π* transition bands. researchgate.net The electronic transitions can also be influenced by the solvent polarity. mdpi.com Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often used to predict and interpret the experimental UV-Vis spectra of quinoline derivatives. nih.govrsc.org
Table 4: Typical UV-Vis Absorption Maxima for Quinoline Derivatives This is an interactive data table. Click on the headers to sort.
| Transition Type | Typical λₘₐₓ (nm) | Notes | Reference |
|---|---|---|---|
| π → π* | 280 - 350 | High intensity bands, characteristic of the aromatic system. | researchgate.net |
| π → π* | 360 - 410 | Can be attributed to charge transfer transitions. | researchgate.net |
| n → π* | >350 | Lower intensity band, sometimes obscured by π → π* transitions. | - |
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. youtube.com While a crystal structure for this compound itself is not publicly available, analysis of closely related analogues provides significant insight into its likely solid-state structure.
For example, the crystal structure of 8-methoxy-4-(4-methoxyphenyl)quinoline reveals that the quinoline ring system is essentially planar. researchgate.net In this analogue, the methoxyphenyl substituent is twisted with respect to the quinoline plane, exhibiting a significant dihedral angle. researchgate.net The crystal packing is often stabilized by intermolecular interactions such as C-H···O hydrogen bonds and weak C-H···π interactions, which link molecules into chains or more complex networks. researchgate.net
Obtaining a single crystal of MMQO suitable for X-ray diffraction would allow for the precise measurement of bond lengths, bond angles, and torsion angles. This data would confirm the tautomeric form in the solid state (i.e., the quinolin-4-ol versus the quinolin-4(1H)-one form) and reveal the details of its intermolecular hydrogen bonding network, which would likely involve the hydroxyl group at the 4-position and the quinoline nitrogen.
Table 5: Crystallographic Data for a Closely Related Analogue, 8-Methoxy-4-(4-methoxyphenyl)quinoline This is an interactive data table. Click on the headers to sort.
| Parameter | Value | Significance | Reference |
|---|---|---|---|
| Crystal System | Monoclinic | Describes the symmetry of the unit cell. | researchgate.net |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. | researchgate.net |
| Planarity | Quinoline ring is nearly planar | Indicates the aromatic nature of the core structure. | researchgate.net |
| Dihedral Angle | 62.17 (1)° | Angle between the quinoline and phenyl rings. | researchgate.net |
| Intermolecular Forces | C-H···O hydrogen bonds, C-H···π interactions | Govern the packing of molecules in the crystal lattice. | researchgate.net |
Computational Chemistry Approaches
Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful tool to complement and rationalize experimental findings for quinoline derivatives. nih.gov DFT calculations can be used to predict a wide range of molecular properties for this compound.
Geometry optimization, commonly performed using a functional like B3LYP with a basis set such as 6-31G* or higher, can determine the most stable three-dimensional structure of the molecule in the gas phase. nih.govnih.gov This optimized geometry provides theoretical bond lengths and angles that can be compared with experimental X-ray data. Furthermore, these calculations can predict vibrational frequencies, which aids in the assignment of experimental FTIR and Raman spectra. oatext.com
DFT is also employed to investigate the electronic properties of molecules. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated, and the HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and kinetic stability. uobaghdad.edu.iq Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites on the molecule. Additionally, Time-Dependent DFT (TD-DFT) is a standard method for calculating theoretical UV-Vis absorption spectra, which helps in the interpretation of electronic transitions observed experimentally. rsc.orgrsc.org
Table 6: Computational Chemistry Methods for Characterizing this compound This is an interactive data table. Click on the headers to sort.
| Method | Application | Information Obtained | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Geometry Optimization | Optimized molecular structure, bond lengths, bond angles. | nih.govnih.gov |
| DFT | Frequency Calculation | Predicted IR and Raman vibrational frequencies. | oatext.com |
| DFT | Frontier Molecular Orbitals (FMO) | HOMO-LUMO energies and energy gap, reactivity indices. | uobaghdad.edu.iq |
| DFT | Molecular Electrostatic Potential (MEP) | Electron density distribution, reactive sites. | nih.gov |
| Time-Dependent DFT (TD-DFT) | Electronic Spectra Prediction | Theoretical UV-Vis absorption wavelengths and intensities. | rsc.orgrsc.org |
Virtual Screening for Analog Discovery and Hit Identification
Virtual screening is a powerful computational technique that allows researchers to evaluate large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This process significantly reduces the time and cost associated with traditional high-throughput screening. For scaffolds like quinoline, virtual screening is instrumental in discovering novel analogs and identifying initial "hits."
The process generally involves these steps:
Target Selection and Preparation: The three-dimensional structure of a target protein is obtained, often from databases like the Protein Data Bank (PDB). als-journal.com
Compound Library Preparation: Large databases of compounds, which can include millions of molecules, are prepared for docking. These libraries can be filtered for drug-like properties to improve the efficiency of the screening. als-journal.com
Molecular Docking: A docking program is used to predict the conformation of each ligand from the library within the active site of the target protein. als-journal.com This simulation scores the binding affinity, and the top-scoring compounds are selected for further analysis. als-journal.com
In the context of quinoline derivatives, virtual screening has been successfully applied to identify inhibitors for a wide range of biological targets. For instance, screening of quinoline-based libraries has been used to find potential inhibitors for targets related to cancer, such as the GLI1 protein, and infectious diseases. nih.govresearchgate.net A pharmacophore model, which defines the essential three-dimensional arrangement of functional groups required for biological activity, can be developed from a known active compound. This model is then used to search databases for other molecules that fit these spatial and chemical requirements, leading to the identification of novel scaffolds. researchgate.netacs.org
Through these methods, new derivatives of the quinoline core structure, including analogs of this compound, can be rapidly identified as promising candidates for further experimental validation.
Molecular Docking Studies for Protein-Ligand Interactions (e.g., BRD4 binding)
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org It is a critical tool for understanding how a ligand, such as this compound, might interact with a target protein at the atomic level. These studies provide insights into the binding affinity and the specific interactions that stabilize the ligand-protein complex, such as hydrogen bonds and hydrophobic interactions. rsc.org
A key application of this technique has been in studying the interaction of this compound with the Bromodomain and Extra-Terminal Domain (BET) family of proteins, specifically BRD4. The BRD4 protein is a therapeutic target in several diseases, including cancer and latent HIV-1 infection. nih.gov Research indicates that this compound functions as a BET inhibitor, interacting with BRD4.
Docking studies of quinoline derivatives into protein active sites reveal common interaction patterns. For example, in studies of similar compounds, the quinoline nitrogen atom is often involved in forming crucial hydrogen bonds with amino acid residues in the protein's binding pocket. acs.org The specific substitutions on the quinoline ring, such as the methoxy and methyl groups in this compound, play a significant role in determining the binding orientation and affinity.
The table below illustrates typical interactions that molecular docking can predict for a quinoline-based inhibitor within a protein's active site.
| Interaction Type | Ligand Group (Example) | Protein Residue (Example) | Description |
|---|---|---|---|
| Hydrogen Bond | Quinoline Nitrogen | Histidine | A key interaction that anchors the ligand in the binding pocket. acs.org |
| Hydrogen Bond | 4-ol Hydroxyl Group | Threonine | The hydroxyl group acts as a hydrogen bond donor or acceptor, contributing to binding affinity. acs.org |
| Hydrophobic Interaction | Quinoline Ring System | Leucine, Valine | The aromatic rings of the quinoline core interact with nonpolar amino acid side chains. |
| π-π Stacking | Quinoline Ring System | Phenylalanine, Tyrosine | Stacking of the aromatic ring of the ligand with the aromatic rings of amino acids. |
These detailed interaction maps from docking studies are invaluable for guiding the rational design of more potent and selective analogs.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. scirp.org DFT is a powerful tool for understanding the intrinsic electronic properties of a molecule like this compound, which govern its stability, reactivity, and spectroscopic characteristics. rsc.orgnih.gov
DFT calculations can determine several key quantum chemical descriptors:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. nih.gov
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A larger gap implies higher stability and lower chemical reactivity. scirp.org
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which helps in predicting how the molecule will interact with other species. nih.gov
Global Reactivity Descriptors: Properties like chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated from the HOMO and LUMO energies, providing a quantitative measure of reactivity. rsc.orgrsc.org
Studies on various quinoline derivatives have demonstrated the utility of DFT. For example, calculations have been used to optimize molecular geometries, predict vibrational frequencies for comparison with experimental IR and Raman spectra, and calculate electronic absorption spectra (UV-Vis). scirp.orgrsc.orgresearchgate.net These theoretical calculations provide a fundamental understanding of how the specific arrangement of atoms and functional groups in this compound influences its electronic behavior. oatext.com
| Calculated Property | Significance | Typical Application for Quinoline Derivatives |
|---|---|---|
| HOMO Energy | Indicates electron-donating capability. | Predicting susceptibility to electrophilic attack. scirp.org |
| LUMO Energy | Indicates electron-accepting capability. | Predicting susceptibility to nucleophilic attack. scirp.org |
| HOMO-LUMO Energy Gap | Correlates with chemical stability and reactivity. | Assessing the kinetic stability of the molecule. nih.gov |
| Chemical Hardness | Measures resistance to change in electron configuration. | Quantifying the stability of the compound. rsc.org |
| Electrophilicity Index | Measures the propensity of a species to accept electrons. | Predicting reactivity in polar reactions. rsc.orgrsc.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are mathematical equations that relate numerical descriptors of a molecule's structure (e.g., steric, electronic, or hydrophobic properties) to a measured biological response. nih.govnih.gov
For a series of quinoline analogs, a QSAR study can be used to:
Predict the biological activity of newly designed, unsynthesized compounds. nih.gov
Identify the key structural features and physicochemical properties that are critical for enhancing or diminishing activity. dovepress.com
Guide the optimization of a lead compound by suggesting modifications that are likely to improve its potency. nih.gov
A QSAR study on 8-methoxy quinolone analogues found a strong correlation between their antitubercular activity and specific steric and electronic parameters. researchgate.netresearchgate.net The resulting model indicated that bulkier groups (related to Molar Refractivity, Mr) and more polar groups (related to Polarizability, Pz) were beneficial for the activity. researchgate.net
The general process for developing a QSAR model is as follows:
Data Set Collection: A series of structurally related compounds with experimentally determined biological activities is compiled. mdpi.com
Descriptor Calculation: A wide range of molecular descriptors representing different aspects of the chemical structure (e.g., topological, electronic, quantum-chemical) are calculated for each compound. nih.gov
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical model that links a subset of the descriptors to the biological activity. nih.govnih.gov
Model Validation: The model's statistical significance and predictive power are rigorously tested using internal (e.g., cross-validation) and external validation techniques. nih.govmdpi.com
The table below presents a conceptual summary of the statistical parameters from a QSAR study on 8-methoxy quinolone analogs, highlighting the model's quality. researchgate.net
| Statistical Parameter | Value (Example) | Interpretation |
|---|---|---|
| r² (Coefficient of Determination) | > 0.8 | Indicates a good fit of the model to the training set data. A value closer to 1.0 is better. nih.gov |
| q² (Cross-validated r²) | > 0.6 | Measures the internal predictive ability of the model. A higher value indicates better robustness. nih.gov |
| F-statistic | High value | Indicates the statistical significance of the regression model. nih.gov |
| pred_r² (External validation r²) | > 0.6 | Measures the model's ability to predict the activity of an external test set of compounds. nih.gov |
QSAR provides a powerful predictive framework, enabling researchers to prioritize the synthesis of compounds, like derivatives of this compound, that have the highest probability of exhibiting the desired biological effect. nih.govmdpi.com
Research Applications and Future Perspectives of this compound
The quinoline derivative this compound, hereafter referred to as MMQO, has emerged as a compound of significant interest in biomedical research. Initially identified through a combination of biological and virtual screening processes, MMQO presents a unique chemical structure that serves as a foundation for diverse research applications, particularly in the fields of epigenetics and virology. This article explores its current applications as a biochemical tool and its future potential in the development of novel therapeutic strategies.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 8-Methoxy-6-methylquinolin-4-ol, and how can structural analogs be prepared?
- Methodology : Start with quinoline derivatives (e.g., 6-amino-2-methylquinolin-4-ol) and introduce substituents via nucleophilic substitution or condensation reactions. For methoxy groups, employ alkylation with methyl iodide or dimethyl sulfate under basic conditions. Functionalization at the 6-position may involve nitration followed by reduction and methylation. Purification typically uses column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane) .
- Key Steps : Monitor intermediates via TLC and confirm structures using / NMR and HRMS. Reference analogs like 2-(4-hydroxy-2-methylquinolin-6-yl)-1H-isoindole-1,3(2H)-dione demonstrate the feasibility of phthalic anhydride coupling .
Q. How is the structure of this compound confirmed experimentally?
- Analytical Workflow :
- NMR Spectroscopy : Compare NMR chemical shifts (e.g., δ 2.43 ppm for methyl groups, δ 3.83 ppm for methoxy) and coupling patterns with structurally similar compounds like 6-methyl-3-(4-methoxyphenyl)isothiazolo[5,4-b]quinolin-4(9H)-one .
- HRMS : Validate molecular formula (e.g., CHNO) with mass accuracy <2 ppm.
- X-ray Crystallography (if applicable): Resolve substituent positions using single-crystal data, as seen in isoindole-1,3-dione derivatives .
Q. What analytical techniques are recommended for purity assessment and functional group identification?
- Purity : Use HPLC (C18 column, acetonitrile/water gradient) or GC-MS (for volatile derivatives) with >95% purity thresholds .
- Functional Groups : FT-IR spectroscopy identifies hydroxyl (3200–3600 cm) and methoxy (~2850 cm) stretches. Compare with reference spectra of 4-methoxyphenol derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when introducing substituents at the 6-position of the quinoline scaffold?
- Optimization Strategies :
- Solvent Effects : Use polar aprotic solvents (e.g., DMF) for electrophilic substitution to enhance reactivity.
- Catalysis : Employ Lewis acids (e.g., AlCl) for Friedel-Crafts alkylation, as demonstrated in 2-isopropyl-8-quinolinol synthesis .
- Temperature Control : Low-temperature conditions (-20°C) minimize side reactions during lithiation steps .
- Troubleshooting : If yields drop below 50%, analyze byproducts via LC-MS and adjust stoichiometry or reaction time .
Q. What strategies enhance the biological activity of this compound through derivatization?
- Functionalization :
- Schiff Bases : Condense with aldehydes (e.g., salicylaldehyde) to form imine-linked derivatives, improving antimicrobial activity .
- Heterocyclic Fusion : Synthesize thiazolidinone or isothiazoloquinolinone analogs via cyclization with ethyl bromoacetate, enhancing antitumor potential .
- SAR Studies : Compare IC values of derivatives against control compounds (e.g., chloroquine for antimalarial screening) to identify critical substituents .
Q. What mechanistic insights explain cyclization reactions forming heterocyclic fused quinoline systems?
- Pathway Analysis : Thiourea intermediates (e.g., N-(4-hydroxy-2-methylquinolin-6-yl)thiourea) react with α-halo ketones via nucleophilic attack, followed by intramolecular cyclization to form thiazolidin-4-one rings. DFT calculations can map energy barriers for ring closure .
- Kinetic Studies : Monitor reaction progress using NMR to detect intermediate species and optimize reaction time (e.g., 30 hours for isothiazoloquinolinone formation) .
Q. How can researchers address stability challenges in this compound during long-term storage?
- Stability Protocols :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
